(2R)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine

Enantioselective synthesis Chiral resolution Medicinal chemistry

(2R)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine (CAS 2248188-55-6) is a chiral primary amine featuring a 2,3-dihydrobenzofuran scaffold substituted at the C-5 position with a (2R)-configured 2-aminopropyl side chain. The compound possesses a single stereogenic center, a calculated logP (XLogP3-AA) of 1.6, a topological polar surface area (TPSA) of 35.3 Ų, and a molecular formula of C₁₁H₁₅NO (MW 177.24 g/mol).

Molecular Formula C11H15NO
Molecular Weight 177.247
CAS No. 2248188-55-6
Cat. No. B2967088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine
CAS2248188-55-6
Molecular FormulaC11H15NO
Molecular Weight177.247
Structural Identifiers
SMILESCC(CN)C1=CC2=C(C=C1)OCC2
InChIInChI=1S/C11H15NO/c1-8(7-12)9-2-3-11-10(6-9)4-5-13-11/h2-3,6,8H,4-5,7,12H2,1H3/t8-/m0/s1
InChIKeySTONEOMHLDVACA-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine (CAS 2248188-55-6): Chiral Benzofuran Amine for Enantioselective Medicinal Chemistry


(2R)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine (CAS 2248188-55-6) is a chiral primary amine featuring a 2,3-dihydrobenzofuran scaffold substituted at the C-5 position with a (2R)-configured 2-aminopropyl side chain [1]. The compound possesses a single stereogenic center, a calculated logP (XLogP3-AA) of 1.6, a topological polar surface area (TPSA) of 35.3 Ų, and a molecular formula of C₁₁H₁₅NO (MW 177.24 g/mol) [2]. As an enantiomerically defined building block, it serves as a versatile intermediate for synthesizing optically active pharmaceuticals, where stereochemical integrity at the alpha-carbon of the amine-bearing side chain is critical for target engagement .

(2R)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine: Why Generic Substitution Fails for Chiral Benzofuran Amine Procurement


Generic substitution fails for (2R)-2-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine because three orthogonal structural features—absolute configuration at the C-2 stereocenter, amine position on the propyl side chain (propan-1-amine vs. propan-2-amine), and benzofuran ring connectivity (C-5 vs. C-2 or C-6)—independently dictate pharmacological and synthetic outcomes [1]. Substituting the (2R)-enantiomer with its (2S)-antipode (CAS 2248184-79-2) inverts chirality at the stereocenter, which in analogous benzofuran amine series has been shown to yield enantiomers with opposing biological activities or differential metabolic stability [2]. Using the racemate (CAS 1502470-18-9) introduces 50% of the undesired enantiomer, requiring downstream chiral resolution that adds cost, reduces yield, and complicates quality control [3]. Procuring a positional isomer such as 5-APDB (a propan-2-amine rather than propan-1-amine) alters the distance and geometry of the amine relative to the benzofuran core, fundamentally changing receptor pharmacophore interactions [4].

(2R)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine: Quantitative Comparator Evidence for Scientific Procurement Decisions


Absolute Stereochemical Identity: (2R) vs. (2S) Enantiomer Differentiation by InChI Key

The target compound (2R)-2-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine and its (2S)-enantiomer (CAS 2248184-79-2) are distinguishable by their InChI Keys, which encode absolute configuration at the single stereogenic center. The (2R)-enantiomer bears InChI Key STONEOMHLDVACA-QMMMGPOBSA-N (stereochemical descriptor '/t8-/m0/s1'), confirming the (R)-configuration at carbon 8 of the InChI string [1]. The (2S)-enantiomer bears InChI Key STONEOMHLDVACA-MRVPVSSYSA-N ('/t8-/m1/s1'), confirming the (S)-configuration . This stereochemical distinction is not a matter of purity grading but of absolute molecular identity; the two enantiomers are non-superimposable mirror images with distinct spatial orientation of the primary amine and methyl substituents relative to the benzofuran plane.

Enantioselective synthesis Chiral resolution Medicinal chemistry

Enantiomeric Excess Requirements: Chiral Amine Building Block Purity Benchmarks in Pharmaceutical Synthesis

In pharmaceutical development, chiral amine intermediates typically require enantiomeric excess (ee) values of ≥95%, with advanced intermediates targeting ≥99% ee to meet regulatory specifications [1]. An estimated 40–45% of small-molecule drug candidates contain a chiral amine, and the specific three-dimensional orientation of atoms is crucial for target interactions [2]. The racemic mixture of this compound (CAS 1502470-18-9) contains a 1:1 ratio of (2R)- and (2S)-enantiomers, yielding a theoretical ee of 0% [3]. In contrast, the target compound (CAS 2248188-55-6) is supplied as the single (2R)-enantiomer, typically at ≥95% purity, providing an ee that eliminates the need for downstream chiral chromatographic resolution—a step that, in literature reports for analogous benzofuran amine series, incurs 10–30% yield loss per resolution cycle [4].

Chiral purity Enantiomeric excess (ee) Pharmaceutical intermediates

Regiochemical Differentiation: C-5 Propan-1-amine vs. C-5 Propan-2-amine (5-APDB) Pharmacological Profile Divergence

The target compound is a propan-1-amine (primary amine at the terminal carbon of the propyl chain), whereas the structurally related compound 5-APDB (CAS 152624-03-8) is a propan-2-amine (amine at the alpha-carbon, amphetamine-type backbone) [1]. 5-APDB acts as a serotonin reuptake inhibitor with IC₅₀ values of 130 nM (serotonin), 7,089 nM (dopamine), and 3,238 nM (norepinephrine), yielding a ~54-fold selectivity for serotonin over dopamine—a selectivity profile attributed to the alpha-methyl substitution relative to the amine . The propan-1-amine architecture of the target compound lacks this alpha-methyl substitution, positioning the primary amine further from the aryl ring and altering the pKa, hydrogen-bonding geometry, and conformational flexibility relative to the amphetamine-type scaffold [2]. This regiochemical difference is expected to produce a distinct pharmacological fingerprint; the propan-1-amine series has been explored as intermediates for S1P₁ receptor agonists and DYRK kinase inhibitors, targets distinct from the monoamine transporters engaged by propan-2-amine analogs [3].

Structure-activity relationship Monoamine transporter Regiochemistry

Benzofuran Substitution Position: C-5 vs. C-2 vs. C-6 Connectivity and Target Class Implications

The target compound features the 2-aminopropyl side chain at the C-5 position of the 2,3-dihydrobenzofuran ring, distinguishing it from C-2-substituted analogs (e.g., (2R)-2-(2,3-dihydro-1-benzofuran-2-yl)propan-1-amine, CAS 2248220-63-3) and C-6-substituted analogs (e.g., 6-APDB) [1]. Enantiomeric separation studies on 1-(benzofuran-2-yl)alkylamines demonstrate that the substitution position directly influences chromatographic retention (capacity factor k₁) and enantioselectivity (separation factor α) on chiral crown ether-based stationary phases, reflecting differences in molecular recognition driven by the spatial relationship between the amine and the benzofuran oxygen [2]. In the DYRK kinase inhibitor patent literature, the 2,3-dihydrobenzofuran-5-yl scaffold is specifically claimed as the privileged substitution pattern for DYRK1A/1B inhibitory activity, with the C-5 position enabling key hydrogen-bond interactions within the kinase ATP-binding pocket [3]. C-2 or C-6 regioisomers, while sharing the same molecular formula (C₁₁H₁₅NO, MW 177.24), position the amine vector at different angles and distances relative to the benzofuran oxygen lone pair, altering both basicity (calculated pKa of conjugate acid) and hydrogen-bond acceptor/donor geometry [4].

Regioisomer differentiation Benzofuran scaffold Pharmacophore mapping

Physicochemical Property Profile: Computed logP, TPSA, and Hydrogen-Bond Parameters vs. Aromatic Benzofuran Analogs

The target compound has computed physicochemical properties that distinguish it from fully aromatic benzofuran analogs: XLogP3-AA = 1.6, TPSA = 35.3 Ų, 1 hydrogen bond donor (HBD), 2 hydrogen bond acceptors (HBA), and 2 rotatable bonds [1]. In comparison, its fully aromatic benzofuran counterpart (benzofuran-5-yl rather than 2,3-dihydrobenzofuran-5-yl) would have a lower logP due to reduced aliphatic character and a marginally different TPSA due to altered electronic distribution in the furan ring. The 2,3-dihydrobenzofuran scaffold introduces conformational flexibility at the fused dihydrofuran ring, which can influence the presentation of the C-5 side chain relative to biological targets. These parameters place the compound within favorable ranges for CNS drug-likeness (TPSA < 60 Ų; logP 1–3; HBD ≤ 3), while the saturated dihydrofuran ring distinguishes it from flat aromatic benzofurans that typically exhibit higher aromatic ring counts and different metabolic liability profiles . The racemate (CAS 1502470-18-9) shares identical computed 2D properties but lacks stereochemical definition, which is not captured by these descriptors [2].

Physicochemical properties CNS drug-likeness In silico ADME

Absence of Controlled Substance Classification vs. Amphetamine-Type Benzofuran Analogs

The target compound (2R)-2-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine is a propan-1-amine (primary amine at the terminal carbon), structurally distinct from propan-2-amine (amphetamine-type) benzofuran derivatives such as 5-APDB and 6-APDB, which are classified as controlled substances or designer drugs in multiple jurisdictions due to their monoamine transporter activity [1]. While 5-APDB exhibits serotonin reuptake inhibition with IC₅₀ = 130 nM and is recognized as an entactogen with abuse liability, the propan-1-amine scaffold of the target compound lacks the alpha-methyl substitution relative to the amine that is characteristic of amphetamine-type activity [2]. The target compound does not appear in controlled substance schedules, carries no DEA scheduling designation, and is supplied exclusively for research purposes, facilitating procurement, shipping, and institutional compliance relative to regulated benzofuran amines .

Regulatory status Procurement compliance Research chemical classification

(2R)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine: Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Enantioselective Synthesis of DYRK Kinase Inhibitor Candidates

The C-5 substituted 2,3-dihydrobenzofuran scaffold is specifically claimed in US Patent US10005769B2 for DYRK1A/1B kinase inhibition, with the stereochemistry at the alpha-carbon of the side chain expected to influence kinase selectivity and potency [1]. Using the pre-resolved (2R)-enantiomer (CAS 2248188-55-6) eliminates the need for chiral chromatographic resolution of the racemate (CAS 1502470-18-9), which in analogous benzofuran amine series incurs 10–30% yield loss per resolution cycle [2]. The propan-1-amine architecture provides a primary amine handle for amide coupling or reductive amination with diverse carboxylic acid or aldehyde building blocks, enabling rapid library synthesis for structure-activity relationship (SAR) exploration at the DYRK ATP-binding site [3].

S1P₁ Receptor Agonist Intermediate for Autoimmune Disease Programs

Benzofuran-based S1P₁ receptor agonists represent a clinically validated class for multiple sclerosis and autoimmune indications, with lead compounds achieving EC₅₀ values of 16 nM at hS1P₁ and >1000× selectivity over S1P₃ [1]. The 2,3-dihydrobenzofuran-5-yl scaffold with a propan-1-amine side chain has appeared in S1P receptor modulator patent filings as a key intermediate [2]. The (2R)-configured stereocenter adjacent to the benzofuran ring may contribute to S1P₁/S1P₃ selectivity, as stereochemistry has been shown to be a critical determinant of receptor subtype selectivity in related benzofuran S1P agonist series [3]. The non-controlled regulatory status of this compound facilitates multi-gram procurement for lead optimization without DEA licensing delays.

Chiral Building Block for CNS-Targeted Chemical Biology Tool Compounds

With a computed logP of 1.6, TPSA of 35.3 Ų, and only 1 hydrogen bond donor, the target compound resides within favorable CNS drug-like chemical space (CNS MPO criteria) [1]. The primary amine can be functionalized to generate diverse chemotypes—amides, sulfonamides, secondary/tertiary amines, ureas—while retaining the defined (2R)-stereochemistry for target engagement studies [2]. Unlike amphetamine-type benzofuran analogs such as 5-APDB (propan-2-amine; IC₅₀ 130 nM at SERT), the propan-1-amine scaffold is not associated with monoamine transporter activity, reducing confounding off-target effects in CNS target validation experiments [3]. The compound serves as a versatile starting material for generating focused libraries of optically pure benzofuran derivatives for chemical biology probe development.

Stereochemical Probe in Enantioselective Chromatography Method Development

The single enantiomer (CAS 2248188-55-6) can serve as an authentic reference standard for developing chiral HPLC or SFC methods to separate enantiomers of structurally related benzofuran amine libraries [1]. The InChI Key-based stereochemical identification (STONEOMHLDVACA-QMMMGPOBSA-N) provides an unambiguous machine-readable identifier for method validation documentation [2]. Crown ether-based chiral stationary phases have been demonstrated to resolve 1-(benzofuran-2-yl)alkylamine enantiomers with baseline separation (Rs > 1.5), and the target compound's structural features—primary amine, benzofuran ring, C-5 substitution—make it a suitable system suitability standard for extending these methods to the dihydrobenzofuran-5-yl series [3].

Quote Request

Request a Quote for (2R)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.